REACTION_CXSMILES
|
ClC1C(C)=CC(O)=CC=1.[S:10]([C:14]1[CH:19]=[C:18]([Cl:20])[C:17]([CH3:21])=[CH:16][C:15]=1[OH:22])([OH:13])(=[O:12])=[O:11].S([C:27]1[CH:32]=[C:31]([Cl:33])[C:30]([CH3:34])=[C:29]([Cl:35])[C:28]=1[OH:36])(O)(=O)=O.[N+:37]([O-])([OH:39])=[O:38].S(=O)(=O)(O)O>>[N+:37]([C:27]1[CH:32]=[C:31]([Cl:33])[C:30]([CH3:34])=[C:29]([Cl:35])[C:28]=1[OH:36])([O-:39])=[O:38].[S:10]([C:14]1[CH:19]=[C:18]([Cl:20])[C:17]([CH3:21])=[CH:16][C:15]=1[OH:22])([OH:13])(=[O:11])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=C(C=C(C(=C1)Cl)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=C(C(=C(C(=C1)Cl)C)Cl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1)Cl)C)Cl)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)C1=C(C=C(C(=C1)Cl)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C(C)=CC(O)=CC=1.[S:10]([C:14]1[CH:19]=[C:18]([Cl:20])[C:17]([CH3:21])=[CH:16][C:15]=1[OH:22])([OH:13])(=[O:12])=[O:11].S([C:27]1[CH:32]=[C:31]([Cl:33])[C:30]([CH3:34])=[C:29]([Cl:35])[C:28]=1[OH:36])(O)(=O)=O.[N+:37]([O-])([OH:39])=[O:38].S(=O)(=O)(O)O>>[N+:37]([C:27]1[CH:32]=[C:31]([Cl:33])[C:30]([CH3:34])=[C:29]([Cl:35])[C:28]=1[OH:36])([O-:39])=[O:38].[S:10]([C:14]1[CH:19]=[C:18]([Cl:20])[C:17]([CH3:21])=[CH:16][C:15]=1[OH:22])([OH:13])(=[O:11])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=C(C=C(C(=C1)Cl)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=C(C(=C(C(=C1)Cl)C)Cl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1)Cl)C)Cl)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)C1=C(C=C(C(=C1)Cl)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |